2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)12(3,13)9-4-5-10-11(6-9)15-7-14-10/h4-6,8,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUCQZXLVHJYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate alkylating agents under controlled conditions. One common method includes the use of piperonal as a starting material, which undergoes a series of reactions including alkylation and reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, can enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Compounds
Key Comparative Insights
Alcohol Functionality
- Tertiary vs. Primary Alcohols: The target compound’s tertiary alcohol group (3-methylbutan-2-ol) contrasts with primary alcohols like 2-(Benzo[d][1,3]dioxol-5-yl)ethanol . Tertiary alcohols exhibit lower water solubility and higher steric hindrance, impacting reactivity in esterification or oxidation reactions.
- Aliphatic Alcohols : Simple tertiary alcohols like 2-Methyl-3-buten-2-ol (bp 98–99°C) have lower boiling points than benzodioxole-containing analogs due to the absence of aromaticity and lower molecular weight.
Benzodioxole Substituent Effects
- Lipophilicity: The benzodioxole group increases logP values compared to non-aromatic analogs. For example, 4-(1,3-Benzodioxol-5-yl)butan-2-amine has XLogP3 = 2 , whereas aliphatic amines like hexylamine have XLogP3 ≈ 1.5.
- Synthetic Utility : Benzo[d][1,3]dioxol-5-ylboronic acid is a key intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) , whereas the target alcohol may serve as a building block for ethers or esters.
Spectroscopic Differentiation
- NMR Signatures : Benzodioxole protons typically resonate at δ 6.6–7.0 ppm (¹H-NMR), while alcohol protons vary by substitution: tertiary alcohols (δ 1.2–1.5 ppm) vs. primary alcohols (δ 1.0–5.0 ppm, depending on hydrogen bonding) .
- Mass Spectrometry : The target compound’s molecular ion (m/z 208) would differ significantly from smaller analogs like 2-Methyl-3-buten-2-ol (m/z 86) .
Biological Activity
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol, also known as a derivative of benzodioxole, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The structural formula is , and it features a methylenedioxyphenyl group, which is often associated with various bioactive properties.
Biological Activity
The biological activity of this compound is primarily explored through its interactions with various biological systems, including antimicrobial, anticancer, and neuroprotective effects.
Antimicrobial Activity
Research indicates that compounds related to benzodioxole structures often exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzodioxole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Candida albicans | 16 µg/mL |
| Compound C | Escherichia coli | 64 µg/mL |
Anticancer Potential
The anticancer properties of benzodioxole derivatives have been a significant focus in recent studies. Some research has indicated that these compounds can induce cytotoxicity in various cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity suggests potential for the development of anticancer therapies .
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the effects of several benzodioxole derivatives on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that specific derivatives led to significant cell death in cancer cells while sparing normal fibroblast cells. The structure–activity relationship analysis revealed that modifications on the benzodioxole ring could enhance anticancer efficacy .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : Compounds may interfere with key signaling pathways involved in cell growth.
- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of the methylenedioxy group may contribute to antioxidant effects, mitigating oxidative stress .
Q & A
Q. What in vivo models are appropriate for evaluating the neuropharmacological effects of this compound?
- Zebrafish larvae (Danio rerio) offer high-throughput screening for neuroactivity (e.g., locomotor assays). Rodent models (e.g., forced swim test for antidepressant activity) assess behavioral endpoints. PET imaging with C-labeled analogs quantifies brain penetration and target engagement .
Methodological Notes
- Controlled Reaction Optimization : Use design-of-experiment (DoE) software (e.g., JMP) to systematically vary temperature, solvent polarity, and catalyst loading .
- Data Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics vs. ITC for thermodynamic profiling) .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain IRB approval for human cell line use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
